O=C(C1=C(C2=CC=C(O[C@H]3C@@HO3)O)O)O)C=C2)SC4=CC(O)=CC=C41)C5=CC=C(OCCN6CCCCC6)C=C5
. O=C(C1=C(C2=CC=C(O[C@H]3C@@HO3)O)O)O)C=C2)SC4=CC(O)=CC=C41)C5=CC=C(OCCN6CCCCC6)C=C5
.
4'-Raloxifene-β-D-glucopyranoside is a glucuronide derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is primarily recognized for its potential therapeutic applications in inhibiting bone loss and modulating lipid metabolism. It is characterized by the glucuronidation at the 4' position of the benzothiophene structure, which enhances its bioavailability and efficacy compared to its parent compound, Raloxifene .
The synthesis of 4'-Raloxifene-β-D-glucopyranoside involves several key steps:
The reaction conditions are critical for success, including temperature control, pH adjustments, and the use of high-efficiency catalysts to maximize yield and minimize by-products .
The molecular formula for 4'-Raloxifene-β-D-glucopyranoside is , with a molecular weight of approximately 639.75 g/mol. The structure features a benzothiophene core with a glucopyranoside moiety attached at the 4' position.
4'-Raloxifene-β-D-glucopyranoside can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For instance, oxidation may yield hydroxylated derivatives while reduction could produce deoxygenated compounds .
4'-Raloxifene-β-D-glucopyranoside exerts its biological effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha and beta. This binding inhibits estrogenic activity in target tissues such as bone and adipose tissue, leading to reduced bone resorption and lipid levels. The glucuronidation enhances its selectivity and oral bioavailability compared to unmodified Raloxifene .
The compound is typically presented as a solid with specific melting points depending on purity and formulation. Its solubility profile indicates good solubility in polar solvents due to the presence of hydroxyl groups.
Key chemical properties include:
Relevant analyses confirm that its stability and reactivity profile make it suitable for various pharmaceutical applications .
4'-Raloxifene-β-D-glucopyranoside has several scientific uses:
4'-Raloxifene-β-D-glucopyranoside (CAS No. 334758-19-9) is systematically named as a benzothiophene derivative where the glucuronosyl moiety is β-glycosidically linked to the 4'-hydroxy position of raloxifene’s phenolic ring [2] [7]. Its molecular formula is C₃₄H₃₇NO₉S, with a molecular weight of 635.72 g/mol [2] [7]. This formula incorporates the core raloxifene structure (C₂₈H₂₇NO₄S) conjugated to a glucopyranosyl unit (C₆H₁₀O₆), resulting in a 244.14 Da mass increase compared to the parent compound. The β-configuration of the glycosidic bond is confirmed by the stereochemical descriptor in its nomenclature and crystallographic data [1] [2].
Table 1: Molecular Identity of 4'-Raloxifene-β-D-glucopyranoside
Property | Value |
---|---|
Systematic Name | Benzothiophene glucuronide at 4'-OH |
CAS Number | 334758-19-9 |
Molecular Formula | C₃₄H₃₇NO₉S |
Molecular Weight | 635.72 g/mol |
Parent Compound (Raloxifene) | C₂₈H₂₇NO₄S (473.58 g/mol) |
Glycosidic Configuration | β-D-glucopyranoside |
NMR Spectroscopy: While explicit chemical shift data are not fully reported in the available literature, the structure implies characteristic anomeric proton signatures in the δ 4.5–5.5 ppm range (¹H NMR) and a glycosidic carbon resonance near δ 100–105 ppm (¹³C NMR). The glucuronide’s methylene protons are expected at δ 3.0–4.0 ppm [2] [4].
FT-IR Spectroscopy: Key absorptions include:
X-ray Crystallography: Though no crystal structure of this specific metabolite is available, analogous SERM-glucuronide complexes reveal that the glucuronide moiety disrupts coactivator binding by sterically displacing helix 12 of the estrogen receptor ligand-binding domain (ERα LBD). This conformational shift stabilizes the receptor’s antagonistic state [6].
4'-Raloxifene-β-D-glucopyranoside is distinguished from its isomer 6-Raloxifene-β-D-glucopyranoside (CAS 334758-18-8) by the site of glucuronidation: the 4'-position versus the 6-position on the benzothiophene core [1] [2]. This positional difference critically impacts biological activity:
Table 2: Structural and Functional Comparison of Raloxifene Metabolites
Property | 4'-Raloxifene-β-D-glucopyranoside | 6-Raloxifene-β-D-glucopyranoside | Raloxifene (Parent) |
---|---|---|---|
Glucuronidation Site | 4'-phenolic OH | 6-benzothiophene OH | N/A |
CAS Number | 334758-19-9 | 334758-18-8 | 84449-90-1 |
Molecular Weight | 635.72 g/mol | 635.72 g/mol | 473.58 g/mol |
ERα Binding Affinity | Moderate retention | Reduced affinity | High affinity |
Biological Role | Tissue-specific antagonist | Detoxification metabolite | SERM agonist/antagonist |
Unlike endogenous estrogens, both glucuronides lack the planar topology required for optimal ERα engagement, as the bulky glucuronide group prevents the AF-2 helix from adopting an agonist conformation [5] [6].
The synthesis of 4'-Raloxifene-β-D-glucopyranoside is described in patent US5567820A using enzymatic or chemical glucuronidation [2] [7]:1. Chemical Glycosylation:- Raloxifene reacts with acetobromo-α-D-glucuronic acid under Koenigs-Knorr conditions.- Silver oxide promotes stereoselective β-glycosidic bond formation.- Base hydrolysis removes acetyl protecting groups.2. Enzymatic Catalysis:- UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT1A8) selectively conjugate raloxifene’s 4'-OH position.- Recombinant UGT-expressing cell systems yield higher regioselectivity than chemical methods.
Optimization Challenges:
The glucuronide’s design aligns with SERM pharmacophore optimization principles, where glucuronidation mitigates first-pass metabolism and enables tissue-targeted reactivation via glucuronidases [5] [6].
Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7